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Compound of Interest

Compound Name: 3,4-Difluoro-5-methylbenzamide

CAS No.: 1804417-61-5

Cat. No.: B1412939

Get Quote

Core Scaffold for Next-Generation Kinase & Viral
Inhibitors
Executive Summary & Chemical Identity[1]
3,4-Difluoro-5-methylbenzamide is a highly specialized fluorinated aromatic building block. It

serves as a "privileged scaffold" in drug discovery, particularly for modulating the

physicochemical properties of small molecules targeting kinases (e.g., VEGFR, EGFR) and

viral polymerases (HBV).

The presence of contiguous fluorine atoms at positions 3 and 4, combined with a methyl group

at position 5, imparts unique electronic and steric characteristics. This substitution pattern

blocks metabolic "soft spots" on the phenyl ring while the amide functionality provides a

versatile handle for heterocycle formation or direct hydrogen bonding interactions within an

active site.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
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Property Data

Chemical Name 3,4-Difluoro-5-methylbenzamide

Primary Precursor CAS
1017778-60-7 (3,4-Difluoro-5-methylbenzoic

acid)

Related Nitrile CAS
1803833-51-3 (3,4-Difluoro-5-

methylbenzonitrile)

Molecular Formula C₈H₇F₂NO

Molecular Weight 171.14 g/mol

Predicted LogP ~1.3 – 1.6

H-Bond Donors/Acceptors 1 / 2

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, MeOH, DCM; sparingly

soluble in water

Note on CAS Numbering: While the specific CAS for the primary amide is often not indexed in

public commercial catalogs (which frequently list the acid or nitrile precursors), the compound is

universally synthesized from 3,4-Difluoro-5-methylbenzoic acid (CAS 1017778-60-7).

Synthesis & Manufacturing Protocols
Strategic Analysis of Synthetic Routes
The synthesis of 3,4-Difluoro-5-methylbenzamide is most reliably achieved via the activation

of its carboxylic acid precursor. Direct electrophilic fluorination of a methylbenzamide is not

recommended due to poor regioselectivity. The "Acid Chloride Route" is preferred for gram-to-

kilogram scale-up due to its high conversion rate and ease of purification.
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Protocol A: Acid Chloride Activation (Standard Scale-
Up)
Best for: High purity requirements, >10g scale.

Reagents:

Precursor: 3,4-Difluoro-5-methylbenzoic acid (1.0 eq)

Activator: Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq)

Catalyst: DMF (dimethylformamide) (drops)

Reagent: Aqueous Ammonium Hydroxide (28-30%) or NH₃ gas

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

Activation: Charge a reaction vessel with 3,4-Difluoro-5-methylbenzoic acid and anhydrous

DCM under N₂ atmosphere.

Chlorination: Add catalytic DMF. Add SOCl₂ dropwise at 0°C.

Expert Insight: The fluorine atoms withdraw electron density, making the carbonyl carbon

highly electrophilic, but also slightly destabilizing the acid chloride to moisture. Maintain

strict anhydrous conditions.

Reflux: Warm to reflux (40°C) for 2-3 hours until gas evolution (HCl/SO₂) ceases.

Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the

crude acid chloride (typically a yellow oil/solid).

Amidation: Redissolve residue in dry DCM. Cool to 0°C. Slowly add excess aqueous NH₄OH

(or bubble NH₃ gas) while maintaining temperature <10°C to prevent hydrolysis back to the

acid.
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Workup: Stir for 1 hour. Separate organic layer.[1] Wash with 1M HCl (to remove excess

ammonia), then saturated NaHCO₃, then Brine.

Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if

necessary.

Protocol B: Nitrile Hydrolysis (Alternative)
Best for: When starting from aryl halides via cyanation.

Pathway: 3,4-Difluoro-5-methylbenzonitrile (CAS 1803833-51-3)

Amide.[2] Conditions: H₂O₂, K₂CO₃ in DMSO (Radziszewski reaction) allows for mild hydrolysis
to the amide without over-hydrolysis to the acid.

Synthesis Workflow Diagram
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Caption: Primary (Solid Blue/Green) and Alternative (Dashed Red) synthetic pathways for the

target benzamide.

Applications in Medicinal Chemistry
The 3,4-difluoro-5-methyl motif is not merely a structural spacer; it is a functional

pharmacophore designed to optimize ADME (Absorption, Distribution, Metabolism, Excretion)

properties.

Metabolic Stability (The "Fluorine Wall")
Mechanism: The C-F bond is extremely strong (~116 kcal/mol). Placing fluorine at positions

3 and 4 blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, which
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typically attack electron-rich aromatic positions.

Impact: Extends the half-life (

) of the drug candidate.

Conformational Restriction ("Magic Methyl")
Mechanism: The methyl group at position 5 introduces steric clash with ortho-substituents,

forcing the amide (or subsequent heterocycles) out of planarity relative to the benzene ring.

Impact: This "twisted" conformation often improves selectivity by fitting into specific

hydrophobic pockets of kinase ATP-binding sites (e.g., VEGFR2, PDGFR).

Key Therapeutic Areas
Kinase Inhibitors: Used as a core scaffold for Type II kinase inhibitors where the amide

nitrogen forms a crucial H-bond with the "gatekeeper" residue or the DFG motif.

Antivirals (HBV/HIV): Structural analogs (e.g., sulphamoylpyrrolamides) utilizing this core

have shown potency in disrupting capsid assembly or polymerase function.

Gout Therapeutics: Sulfonamide derivatives of this core have been patented for urate

transporter inhibition.

Application Logic Tree
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Caption: Mechanistic relationship between structural features and therapeutic applications.

Quality Control & Analytics
To ensure the integrity of this intermediate for pharmaceutical use, the following analytical

standards must be met.

HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 min.

Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide).

Retention Time: Expect elution slightly later than the acid precursor due to loss of the polar -

COOH group.

NMR Characterization (Expected Signals in DMSO-d₆)
¹H NMR:

~2.3 ppm (s, 3H, Ar-CH₃).

~7.3–7.6 ppm (m, 2H, Ar-H).

~7.5 & 8.1 ppm (broad s, 2H, CONH₂).

¹⁹F NMR:

Two distinct multiplets in the range of -130 to -150 ppm, showing coupling to each other

and adjacent protons.
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Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact amide may be limited, it should be handled as a

Fluorinated Aromatic Amide.

Hazard Statements (GHS):

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a fume hood. The acid chloride intermediate is corrosive and lachrymatory.

Storage: Store in a cool, dry place. Hygroscopic tendencies are low, but moisture can

hydrolyze the amide over long periods if acidic impurities are present.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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